Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane

Description

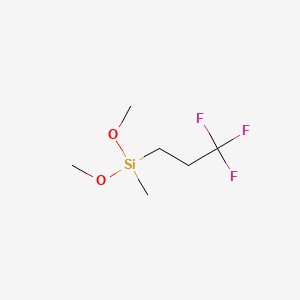

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane (CAS 358-67-8) is a fluorinated organosilane with the molecular formula C₆H₁₃F₃O₂Si and a molecular weight of 202.248 g/mol . Its structure features a methyl group, two methoxy groups, and a 3,3,3-trifluoropropyl (CF₃CH₂CH₂-) substituent bonded to a central silicon atom. This compound is primarily used as a silane coupling agent in surface modification, polymer synthesis, and functional material fabrication. The trifluoropropyl group confers enhanced hydrophobicity, chemical resistance, and electronic properties due to the strong electron-withdrawing nature of fluorine .

Key applications include:

- Surface functionalization: Used to modify MXenes, silica nanoparticles, and inorganic fillers to tailor work function, dispersibility, or interfacial adhesion .

- Polymer synthesis: Acts as a precursor for poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), a fluorosilicone with high thermal stability and solvent resistance .

- Electronics: Enhances hole injection efficiency in OLEDs when incorporated into self-assembled monolayers (SAMs) .

Properties

IUPAC Name |

dimethoxy-methyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F3O2Si/c1-10-12(3,11-2)5-4-6(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJRHOZMLZRNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957179 | |

| Record name | Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-67-8 | |

| Record name | Dimethoxymethyl(3,3,3-trifluoropropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxymethyl(3,3,3-trifluoropropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Using Methanol and (3,3,3-trifluoropropyl)methylchlorosilane

The most common preparation method involves the reaction of (3,3,3-trifluoropropyl)methylchlorosilane with methanol. This reaction is catalyzed and typically performed under controlled conditions.

Reaction Scheme:

$$

\text{(3,3,3-trifluoropropyl)methylchlorosilane} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{Catalyst}} \text{Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane} + \text{HCl}

$$

Key Parameters:

- Temperature: 80–100 °C

- Catalyst: Acidic catalysts like hydrochloric acid or other Lewis acids

- Duration: Several hours

- Purification: Distillation or chromatography to achieve high purity (>98% GC)

This method is effective due to the high reactivity of chlorosilanes with alcohols under acidic conditions. The reaction produces hydrogen chloride as a by-product, which must be safely handled and removed.

Industrial Production Optimization

In industrial settings, the synthesis process is optimized for higher yields and consistent product quality. Continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration is essential.

Alternative Routes

Another method involves the reaction of (3,3,3-trifluoropropyl)trimethoxysilane with methanol under acidic conditions. This substitution reaction replaces one methoxy group with a methyl group.

Reaction Scheme:

$$

\text{(3,3,3-trifluoropropyl)trimethoxysilane} + \text{CH}_3\text{OH} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Methanol By-product}

$$

Key Parameters:

- Catalyst: Hydrochloric acid or similar acidic catalysts

- Temperature: Controlled heating to facilitate substitution reactions

- Purification: Similar techniques as the primary route.

Reaction Conditions Analysis

The table below summarizes the critical conditions for each synthetic route:

| Parameter | Primary Route | Alternative Route |

|---|---|---|

| Reactants | (3,3,3-Trifluoropropyl)methylchlorosilane + Methanol | (3,3,3-Trifluoropropyl)trimethoxysilane + Methanol |

| Catalyst | Acidic (e.g., HCl) | Acidic (e.g., HCl) |

| Temperature | 80–100 °C | Controlled heating |

| By-products | Hydrogen chloride | Methanol |

| Purification | Distillation or chromatography | Distillation or chromatography |

Chemical Reactions Analysis

Types of Reactions

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.

Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and bases such as triethylamine. Reaction conditions often involve refluxing or heating to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

- Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is utilized as a silylating agent in organic synthesis. It can react with alcohols and phenols to produce trimethylsilyl (TMS) ethers, which are essential for protecting sensitive functional groups during chemical reactions. This property is particularly valuable in multi-step organic syntheses where selective protection and deprotection are required.

Polymer Synthesis

- The compound serves as a precursor for synthesizing silicon-containing polymers through hydrosilylation polymerization. These polymers exhibit desirable properties such as thermal stability and water repellency. The incorporation of fluorine atoms enhances the chemical resistance of the resulting materials .

Materials Science

Surface Modification

- This compound is employed in surface modification techniques to enhance the hydrophobicity and chemical resistance of various substrates. By introducing trifluoropropyl groups onto surfaces, it improves adhesion properties and overall performance in coatings and sealants.

Electrolyte Systems

- Recent studies have demonstrated its application as a single-component solvent in high-voltage lithium-metal batteries (LMBs). The compound contributes to forming a stable solid electrolyte interphase (SEI), which is crucial for improving cycle stability and energy density in advanced battery systems . This application highlights its role in renewable energy technologies.

Biomedical Applications

Biocompatibility

- In biomedical research, this compound has been explored for modifying surfaces in biological assays and developing biocompatible materials. Its ability to interact with biological molecules makes it suitable for applications in drug delivery systems and medical devices.

Cell Membrane Interaction Studies

- Research indicates that this compound can enhance cell membrane interactions, potentially influencing drug delivery mechanisms and cellular uptake processes. This aspect is critical for the development of effective therapeutic agents.

Industrial Applications

Coatings and Adhesives

- The compound is widely used in the production of industrial coatings and adhesives due to its strong bonding capabilities with various substrates. Its unique chemical properties allow it to form durable bonds that enhance the performance of these materials under different environmental conditions.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Silylating agent for TMS ethers; precursor for silicon-containing polymers |

| Materials Science | Surface modification for hydrophobicity; electrolyte systems in lithium-metal batteries |

| Biomedical Applications | Biocompatible surface modifications; enhancement of drug delivery systems |

| Industrial Applications | Production of coatings and adhesives with improved bonding capabilities |

Case Studies

- High-Voltage Lithium-Metal Batteries

-

Organic Synthesis Techniques

- Research highlighted its effectiveness in generating TMS ethers from alcohols, showcasing its utility in protecting functional groups during complex organic syntheses. This versatility has made it a staple reagent in synthetic organic chemistry labs.

Mechanism of Action

The mechanism by which dimethoxy(methyl)(3,3,3-trifluoropropyl)silane exerts its effects involves its ability to form strong covalent bonds with other molecules. This is primarily due to the presence of the silicon atom, which can form stable bonds with oxygen, carbon, and other elements. The trifluoropropyl group enhances the compound’s hydrophobicity and chemical stability, making it suitable for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of dimethoxy(methyl)(3,3,3-trifluoropropyl)silane arise from its substituents. Below is a systematic comparison with structurally or functionally related silanes:

Trimethoxy(3,3,3-trifluoropropyl)silane (F3SAM)

- Structure : Three methoxy groups and a trifluoropropyl group (CF₃CH₂CH₂-) .

- Key Differences :

- MXene functionalization: Increases work function (ϕ = 4.63 eV) by ~400 meV compared to nascent surfaces, improving optoelectronic performance .

- Hydrophobic mesoporous silica synthesis: CF₃ groups enhance DBP adsorption selectivity via hydrophobic and hydrogen-bond interactions . Electronic Effects: Stronger electron-withdrawing capability than non-fluorinated silanes, critical for hole injection layers in OLEDs .

Dichloro(methyl)(3,3,3-trifluoropropyl)silane

- Structure : Two chlorine atoms and a methyl group attached to silicon .

- Key Differences: Reactivity: Chlorides hydrolyze faster than methoxy groups, making this compound suitable for rapid polymerization via hydrolysis-polycondensation . Applications: Primary monomer for PTFPMS synthesis, yielding high-molecular-weight fluorosilicones .

(3-Chloropropyl)dimethoxy(methyl)silane

3-Aminopropyltriethoxysilane (APTES)

- Structure: Amino (-NH₂) and ethoxy groups .

- Key Differences: Electronic Effects: Amino groups are electron-donating, contrasting with CF₃’s electron-withdrawing behavior. Applications: Surface modification for hydrophilic interfaces (e.g., BaTiO₃ particles in composites) .

Methacryloxypropyltrimethoxysilane

Comparative Data Table

Key Research Findings

Work Function Modulation : Functionalizing Ti₃C₂Tₓ MXene with trimethoxy(3,3,3-trifluoropropyl)silane increases its work function by ~400 meV, enabling tailored electronic interfaces .

Hydrophobic Adsorption: Mesoporous silica modified with trifluoropropyl silanes exhibits 3× higher dibutyl phthalate (DBP) adsorption capacity than non-fluorinated analogs .

Polymer Synthesis : this compound is less reactive than dichloro analogs, making it suitable for controlled ring-opening polymerization (ROP) of cyclosiloxanes .

Biological Activity

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane (CAS No. 358-67-8) is a silane compound characterized by a trifluoropropyl group that imparts unique chemical properties. This article provides a comprehensive overview of its biological activity, including molecular characteristics, potential applications, and relevant research findings.

Molecular Characteristics

- Molecular Formula : CHFOSi

- Molecular Weight : 202.25 g/mol

- Boiling Point : 85°C (150 mmHg)

- Solubility : Soluble in various organic solvents with a reported solubility of approximately 0.862 mg/ml .

Biological Activity Overview

This compound exhibits various biological activities that have been explored in scientific studies. Its unique structure allows it to interact with biological systems in specific ways, particularly in terms of permeability and bioavailability.

Key Biological Properties

- GI Absorption : High

- Blood-Brain Barrier (BBB) Permeability : Yes

- P-glycoprotein Substrate : No

- CYP Enzyme Inhibition : Not an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Case Studies and Research Findings

-

Cell Membrane Interaction :

- Studies indicate that this compound can enhance the permeability of cell membranes due to its lipophilic nature. This property may facilitate the delivery of therapeutic agents across cellular barriers.

- A notable study demonstrated its potential to improve the bioavailability of co-administered compounds by enhancing their absorption through lipid membranes .

-

Antimicrobial Activity :

- Preliminary investigations have shown that silanes with trifluoropropyl groups can exhibit antimicrobial properties. The presence of fluorine atoms is hypothesized to contribute to this activity by disrupting microbial cell membranes.

- A specific case study highlighted its effectiveness against certain strains of bacteria, suggesting potential applications in developing antimicrobial coatings or treatments .

-

Applications in Material Science :

- This compound has been utilized in synthesizing novel materials with enhanced hydrophobic properties. This is particularly relevant in coatings for medical devices where biocompatibility and resistance to biofilm formation are critical.

- Research indicates that incorporating this silane into polymer matrices can significantly improve their mechanical properties and resistance to environmental degradation .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 358-67-8 |

| Molecular Weight | 202.25 g/mol |

| Solubility | 0.862 mg/ml |

| GI Absorption | High |

| BBB Permeability | Yes |

| P-glycoprotein Substrate | No |

| CYP Inhibition | None |

Q & A

Q. What are the primary synthetic routes for producing dimethoxy(methyl)(3,3,3-trifluoropropyl)silane, and how do they influence molecular weight distribution?

The compound is typically synthesized via two methods:

- Hydrolysis-polycondensation of dichloro(methyl)(3,3,3-trifluoropropyl)silane, yielding linear polymers with moderate molecular weight control .

- Ring-opening polymerization (ROP) of cyclosiloxane monomers (e.g., D3F), which allows precise control over molecular weight and polydispersity through catalytic mechanisms (anionic or cationic) . Hydrolysis-polycondensation may introduce branching due to side reactions, while ROP enables tunable viscosities (e.g., 4,000–18,000 cSt) for specific applications .

Q. How does the trifluoropropyl group influence the compound’s physicochemical properties?

The 3,3,3-trifluoropropyl moiety enhances:

- Thermal stability : Fluorine substituents reduce chain mobility, increasing decomposition temperatures (verified via TGA) .

- Solvent resistance : Fluorinated side chains impart resistance to hydrocarbons and fuels, critical for coatings and elastomers .

- Surface energy : Fluorine lowers surface tension, improving hydrophobicity in silicone copolymers . Structural analysis via Si NMR and FTIR can confirm siloxane backbone integrity and fluorine distribution .

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

Key methods include:

- NMR spectroscopy : H and F NMR to confirm trifluoropropyl group integration and methoxy substitution .

- Gel permeation chromatography (GPC) : To determine molecular weight distribution in polymeric forms .

- Dynamic mechanical analysis (DMA) : For assessing viscoelastic properties in copolymer systems .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during ROP of D3F monomers?

Common challenges include cyclic oligomer formation and catalyst poisoning. Strategies involve:

- Catalyst selection : Anionic initiators (e.g., KOH) require strict moisture control, while cationic catalysts (e.g., triflic acid) tolerate trace impurities but may induce backbiting .

- Temperature modulation : Lower temperatures (40–60°C) reduce chain-transfer reactions, improving linear polymer yield .

- Co-monomer ratios : Adjusting dimethylsiloxane content (35–45%) balances flexibility and fluorinated functionality .

Q. What experimental approaches resolve contradictions in reported reactivity of the trifluoropropyl group under oxidative conditions?

Discrepancies in oxidative trifluoropropylation (e.g., arylaldehyde reactions) arise from solvent polarity and fluoride anion availability. To address this:

- Mechanistic probes : Use deuterated solvents to track proton shifts (e.g., 1,3-proton migration in allyl alkoxide intermediates) .

- Computational modeling : DFT studies can predict activation barriers for fluoride-triggered cleavage of Si–C bonds .

- Controlled oxidation : Compare trifluoropropyl stability in O vs. peroxide-rich environments using GC-MS to identify degradation byproducts .

Q. How does surface functionalization with this silane enhance MXene work function values, and what are the experimental pitfalls?

Covalent grafting of trimethoxy(3,3,3-trifluoropropyl)silane onto TiCT MXenes increases work function (Δϕ ≈ 400 meV) via electron-withdrawing –CF groups. Key considerations:

- Surface pre-treatment : Piranha etching ensures hydroxyl group availability for silane coupling .

- XPS validation : Monitor Si 2p and F 1s peaks to confirm monolayer coverage and avoid multilayer aggregation .

- Ambient stability : Fluorinated surfaces may degrade under UV exposure; accelerated aging tests are recommended .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

The compound is classified as a flammable liquid (UN 1993). Essential precautions:

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Inert atmosphere : Store under nitrogen to prevent moisture-induced hydrolysis .

- PPE : Wear solvent-resistant gloves (e.g., nitrile) and safety goggles .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the compound’s hydrolytic stability, and how can researchers reconcile these?

Variations arise from:

- pH dependence : Hydrolysis accelerates under alkaline conditions (pH > 10) due to OH nucleophilic attack on Si–O bonds .

- Solvent effects : Aprotic solvents (e.g., THF) stabilize silane intermediates, whereas protic solvents (e.g., HO/EtOH) promote condensation . Resolution: Conduct kinetic studies under controlled pH and solvent systems, monitoring Si–O–Si crosslinking via rheometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.